

physical and chemical properties of 2-Bromothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

Cat. No.: B1289413

[Get Quote](#)

An In-depth Technical Guide to **2-Bromothiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

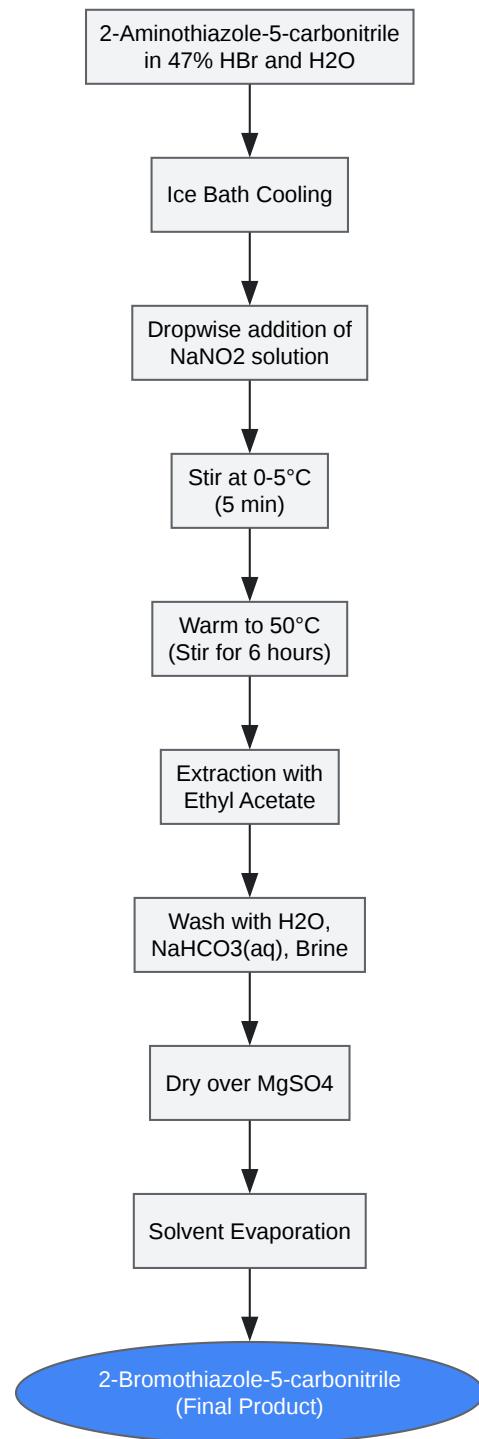
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of **2-Bromothiazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

2-Bromothiazole-5-carbonitrile, with the CAS number 440100-94-7, is a halogenated nitrile derivative of thiazole.^{[1][2]} Its structural and physical properties make it a valuable intermediate for further chemical modifications. The key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ HBrN ₂ S	[1] [3] [4]
Molecular Weight	189.04 g/mol	[1] [4]
Appearance	Off-white to yellow solid	[2]
Boiling Point	276.1 ± 13.0 °C at 760 mmHg (Predicted)	[1] [2] [3] [4]
Density	1.97 - 2.0 ± 0.1 g/cm ³ (Predicted)	[1] [2] [4]
Flash Point	120.8 ± 19.8 °C	[1]
pKa	-2.28 ± 0.10 (Predicted)	[2]
Refractive Index	1.651	[1]
InChI	InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H	[2] [4]
InChIKey	RCVDPJMWWCIVJV-UHFFFAOYSA-N	[2] [4]
SMILES	S1C(C#N)=CN=C1Br	[2]
Synonyms	2-Bromo-5-cyanothiazole, 2-bromo-1,3-thiazole-5-carbonitrile	[1] [4]

Synthesis and Experimental Protocols

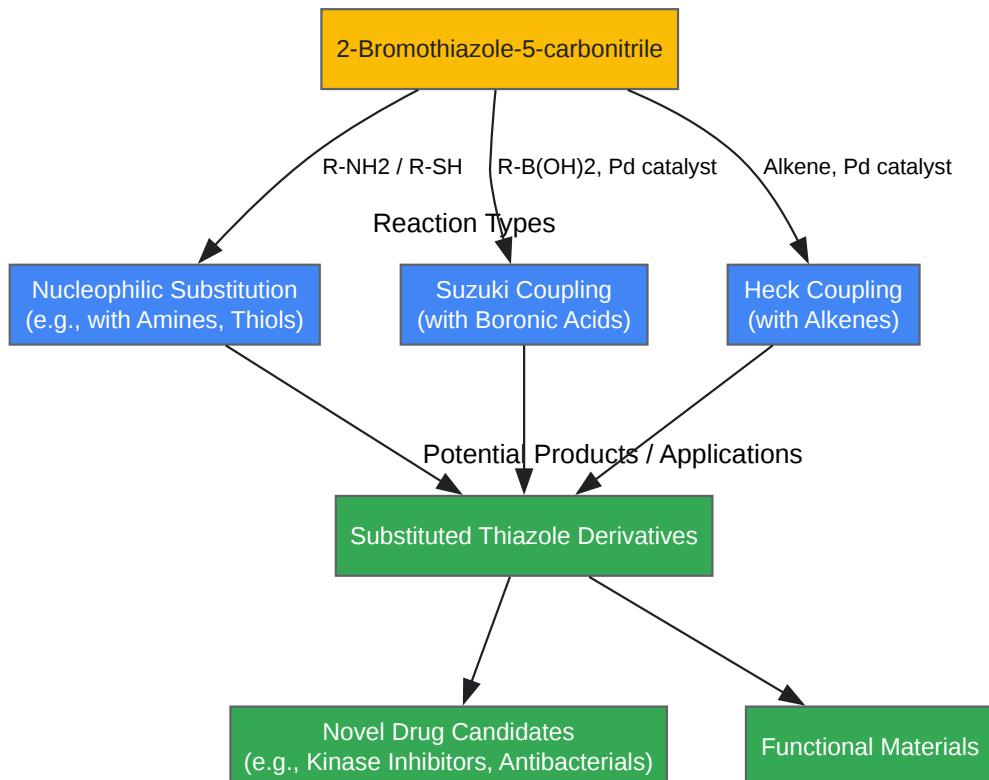

The primary synthesis route for **2-Bromothiazole-5-carbonitrile** involves the diazotization of 2-Aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis from 2-Aminothiazole-5-carbonitrile

This protocol is based on procedures outlined in patent literature.[\[1\]](#)[\[2\]](#)

- **Dissolution:** Dissolve 2-Aminothiazole-5-carbonitrile (7.00 mmol) in a mixture of 47% hydrobromic acid (14 mL) and water (14 mL).
- **Diazotization:** Cool the solution in an ice bath. Add a solution of sodium nitrite (8.40 mmol) in water (7 mL) dropwise, maintaining the low temperature. Stir the mixture at this temperature for 5 minutes.
- **Reaction:** Warm the reaction mixture to 50°C and stir for 6 hours.
- **Extraction:** After the reaction is complete, add ethyl acetate to the mixture. Wash the organic layer successively with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield **2-Bromothiazole-5-carbonitrile** as an orange solid. [1] The reported yield for this method is 79%. [1][2]

Synthesis Workflow of 2-Bromothiazole-5-carbonitrile


[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Reactivity and Applications in Drug Development

The thiazole ring is a significant pharmacophore found in many therapeutic agents.^[5] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[6][7]} **2-Bromothiazole-5-carbonitrile** serves as a versatile building block for synthesizing more complex, biologically active molecules. Its reactivity is dominated by the carbon-bromine bond, which readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse functional groups at the 2-position of the thiazole ring, a key strategy in drug discovery.^{[8][9]}

Reactivity of 2-Bromothiazole-5-carbonitrile

Core Reactant

[Click to download full resolution via product page](#)

Key Reactivity Pathways

Spectroscopic Profile

While specific, detailed spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: A single proton is attached to the thiazole ring. This is expected to appear as a singlet in the aromatic region of the spectrum. The synthesis data notes a singlet at δ 8.57 ppm in DMSO-d₆.[\[1\]](#)[\[2\]](#)
- ^{13}C NMR: The spectrum would show four distinct carbon signals. The carbon atoms of the thiazole ring would appear in the range of approximately 110-160 ppm. The nitrile carbon (C≡N) signal is typically found in the 115-125 ppm range, and the carbon bearing the bromine (C-Br) would be significantly deshielded.[\[10\]](#)
- Infrared (IR) Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2260 cm^{-1} corresponding to the C≡N (nitrile) stretch. Vibrations associated with the C≡N and C=C bonds of the thiazole ring would appear in the 1500-1650 cm^{-1} region. A C-Br stretching vibration would be expected in the lower frequency region (500-600 cm^{-1}).[\[10\]](#)
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M^+) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom.

Safety and Handling

2-Bromothiazole-5-carbonitrile is classified as harmful and an irritant.[\[1\]](#)[\[11\]](#)[\[12\]](#) Proper safety precautions are mandatory when handling this chemical.

GHS Hazard and Precautionary Statements

Classification	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[1]
Hazard	H315	Causes skin irritation.	[11]
Hazard	H319	Causes serious eye irritation.	[11]
Precautionary	P264	Wash hands and face thoroughly after handling.	[11]
Precautionary	P270	Do not eat, drink or smoke when using this product.	
Precautionary	P280	Wear protective gloves, eye protection.	[11] [12]
Precautionary	P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[1]
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1] [11]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1] [11] [12]

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[12\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[11][12]
- Storage: Store in a cool, dark, and dry place.[11] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Laboratory Safety Workflow

Preparation

Review Safety Data Sheet (SDS)

Don Personal Protective Equipment (PPE)
(Gloves, Goggles, Lab Coat)

Handling

Work in a Ventilated Fume Hood

Weigh and Handle Chemical

Post-Handling

Clean Work Area and Contaminated Equipment

Dispose of Waste in Designated Containers

Remove PPE and Wash Hands Thoroughly

[Click to download full resolution via product page](#)

Basic Safety Protocol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-bromothiazole-5-carbonitrile CAS#: 440100-94-7 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. bocsci.com [bocsci.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromothiazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289413#physical-and-chemical-properties-of-2-bromothiazole-5-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com